
Posaconazol-d4
Übersicht
Beschreibung
Posaconazole-d4 is a deuterated form of posaconazole, a second-generation triazole antifungal agent. It is structurally similar to posaconazole but contains deuterium atoms, which can enhance its stability and metabolic profile. Posaconazole-d4 is primarily used in research settings to study the pharmacokinetics and metabolism of posaconazole.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
1.1 Overview of Posaconazole-d4
Posaconazole-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying posaconazole levels in biological samples. Its deuterated structure enhances the sensitivity and accuracy of analytical methods used to study the pharmacokinetics of posaconazole.
1.2 Method Development
A notable study developed an LC-MS/MS method utilizing posaconazole-d4 to measure posaconazole concentrations in human plasma. The method achieved rapid chromatographic separation and demonstrated high specificity and sensitivity, with a lower limit of quantification of 2 ng/ml, thereby facilitating clinical pharmacokinetic studies after oral administration of posaconazole .
Therapeutic Drug Monitoring
2.1 Importance in Clinical Settings
Therapeutic drug monitoring (TDM) is critical for optimizing the efficacy of posaconazole therapy, particularly in immunocompromised patients. Studies indicate that achieving specific trough concentrations correlates with improved clinical outcomes in preventing invasive fungal infections (IFIs).
2.2 Case Study: Lung Transplant Recipients
A recent study analyzed the pharmacokinetics of posaconazole in lung-transplant recipients, proposing a covariate-based dosing optimization model. The study found that a tailored dosing regimen significantly improved the proportion of patients achieving therapeutic targets, with 95% reaching prophylactic levels and 90% achieving therapeutic levels . This underscores the necessity for individualized dosing strategies in vulnerable populations.
Dosing Regimen | Population | Target Achievement Rate |
---|---|---|
200 mg/day | Patients > 60 years | 95% |
300 mg/day | Patients < 60 years | 90% |
400 mg/day | Therapy for Patients < 60 years | 90% |
Comparative Efficacy Studies
3.1 Delayed-Release Tablets vs. Oral Suspension
A retrospective study compared the efficacy of delayed-release (DR) posaconazole tablets against oral suspension formulations. Results indicated that patients receiving DR tablets were more likely to achieve therapeutic serum levels, with a median concentration nearly double that of the suspension cohort . This finding supports the preference for DR formulations in clinical practice.
Formulation Type | Therapeutic Level Achievement (%) | Median Concentration (ng/ml) |
---|---|---|
Delayed-Release Tablet | 90% | 1655 |
Oral Suspension | 58% | 798 |
Pediatric Applications
4.1 Use in Pediatric Oncology
Research has shown that intravenous (IV) posaconazole is effective and safe for pediatric cancer patients requiring antifungal treatment. A study involving children demonstrated that all patients achieved therapeutic concentrations, emphasizing the importance of TDM to tailor dosing based on age and body surface area .
Wirkmechanismus
Target of Action
Posaconazole-d4, a variant of Posaconazole, is a broad-spectrum, second-generation triazole antifungal agent . The primary target of Posaconazole-d4 is the fungal cytochrome P450 enzyme, specifically lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .
Mode of Action
Posaconazole-d4 exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . It achieves this by binding to the heme cofactor located on the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane formation, thereby exerting its antifungal effects .
Biochemical Pathways
Inhibitors or inducers of these clearance pathways may affect Posaconazole plasma concentrations .
Pharmacokinetics
Posaconazole, including its variant Posaconazole-d4, exhibits a complex pharmacokinetic profile. It has a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . The absorption of Posaconazole is dose-limited and significantly dependent upon food intake . It binds predominantly to albumin, and the extent of protein binding is high (>98%) . Posaconazole has a median terminal elimination half-life of 15–35 hours . The renal elimination of Posaconazole is less than 1 mL/h, which is negligible compared with the mean total oral clearance of 16.3 L/h .
Result of Action
The inhibition of ergosterol synthesis by Posaconazole-d4 leads to a decrease in the amount of ergosterol, a principal sterol in the fungal cell membrane . This results in the disruption of the fungal cell membrane, impairing its function and leading to the death of the fungal cell .
Action Environment
The action of Posaconazole-d4 can be influenced by various environmental factors. For instance, the absorption of Posaconazole is significantly dependent upon food intake . Therefore, it should be administered with a full meal whenever possible, to ensure optimal absorption . Additionally, the presence of drugs that inhibit gastric acid secretion or alter gastrointestinal motility can reduce the absorption of Posaconazole, thus decreasing its bioavailability .
Biochemische Analyse
Biochemical Properties
Posaconazole-d4 interacts with various enzymes and proteins, primarily with the enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is key in the biosynthesis of sterols in the fungal cell membrane . By inhibiting CYP51, Posaconazole-d4 blocks the synthesis of ergosterol, leading to impaired cell membrane stability and accumulation of precursors .
Cellular Effects
Posaconazole-d4 has significant effects on various types of cells and cellular processes. It influences cell function by blocking the synthesis of ergosterol, a crucial component of the fungal cell membrane . This results in impaired cell membrane stability and accumulation of methylated sterol precursors . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this mechanism.
Molecular Mechanism
The molecular mechanism of action of Posaaconazole-d4 involves binding interactions with the enzyme lanosterol 14α-demethylase (CYP51), leading to enzyme inhibition . This interaction blocks the synthesis of ergosterol, resulting in impaired cell membrane stability and accumulation of precursors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Posaconazole-d4 exhibits stable antifungal activity . The product’s stability and degradation over time have been observed in various studies, with no significant long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Posaconazole-d4 vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that achieving adequate antifungal exposure is associated with improved outcomes .
Metabolic Pathways
Posaconazole-d4 is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway . Posaconazole-d4 is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . Its limited metabolism is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .
Transport and Distribution
Posaconazole-d4 is transported and distributed within cells and tissues . It is known to concentrate within host cell membranes and rapidly transfers to A. fumigatus, where it accumulates to high concentrations .
Subcellular Localization
Posaconazole-d4 localizes within the endoplasmic reticulum of both host and fungal cells . This subcellular localization likely contributes to its antifungal activity, as it allows Posaconazole-d4 to accumulate at the site of its target enzyme, CYP51 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of posaconazole-d4 involves the incorporation of deuterium atoms into the posaconazole molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Use of Deuterated Reagents: Deuterated reagents, such as deuterated acids or bases, can be used in the synthesis to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of posaconazole-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include:
Selection of Deuterium Source: Choosing an appropriate deuterium source that is cost-effective and efficient.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize impurities.
Purification: Employing purification techniques such as chromatography to isolate and purify posaconazole-d4.
Analyse Chemischer Reaktionen
Types of Reactions
Posaconazole-d4 undergoes various chemical reactions, including:
Oxidation: Posaconazole-d4 can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert posaconazole-d4 into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated alcohols.
Vergleich Mit ähnlichen Verbindungen
Posaconazole-d4 is compared with other similar compounds, such as:
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.
Uniqueness
Posaconazole-d4 is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated compounds .
Biologische Aktivität
Posaconazole-d4 (SCH 56592-d4) is a deuterated derivative of posaconazole, a broad-spectrum triazole antifungal agent. This compound is notable for its potential applications in treating invasive fungal infections, particularly in immunocompromised patients. The biological activity of posaconazole-d4 can be understood through various studies that explore its pharmacological properties, mechanisms of action, and therapeutic efficacy.
Posaconazole acts primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial step in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity and function, leading to cell death. Unlike other azoles, posaconazole does not induce the efflux pump mechanism, which often leads to drug resistance in fungal pathogens .
Pharmacokinetics and Pharmacodynamics
Posaconazole exhibits unique pharmacokinetic properties that enhance its therapeutic profile:
- Absorption : The absorption of posaconazole is significantly improved when taken with high-fat meals, which can increase bioavailability and serum concentrations .
- Half-life : It has a long half-life of approximately 35 hours, allowing for once-daily dosing in many clinical settings .
- Metabolism : Posaconazole is primarily excreted unchanged in feces and is minimally metabolized by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Efficacy Against Fungal Infections
Posaconazole has been evaluated for its effectiveness against various fungal pathogens:
- Invasive Aspergillosis and Candidiasis : It is approved for the prevention and treatment of these infections, particularly in patients undergoing chemotherapy or hematopoietic stem cell transplantation .
- Broad-Spectrum Activity : Research indicates that posaconazole has significant activity against a range of fungi including Candida, Aspergillus, and Cryptococcus species. Its efficacy extends to rare pathogens, making it a valuable option for difficult-to-treat infections .
Case Studies and Clinical Trials
Several studies highlight the clinical application of posaconazole:
-
Prophylactic Use in Hematology : A study involving 74 patients undergoing chemotherapy demonstrated that maintaining adequate serum concentrations of posaconazole was crucial for preventing invasive fungal infections. Patients with lower serum levels had higher rates of breakthrough infections .
Serum Concentration (mg/L) Breakthrough Infection Rate (%) < 1 50 1 - 2 20 > 2 5 - Treatment Outcomes : In another study assessing the safety and efficacy of posaconazole enteric-coated tablets, patients showed significant improvement in clinical outcomes with minimal adverse effects on liver and kidney functions after two weeks of treatment .
Safety Profile
Posaconazole is generally well-tolerated; however, monitoring for potential side effects is essential:
Eigenschaften
IUPAC Name |
2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-YWOVKAAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Posaconazole-d4 used as an internal standard for quantifying Posaconazole in plasma?
A1: Posaconazole-d4, a deuterated form of Posaconazole, is used as an internal standard in LC-MS/MS analysis due to its similar chemical behavior to the analyte, Posaconazole. [] This similarity is crucial because it ensures that Posaconazole-d4 undergoes comparable extraction recoveries, ionization efficiencies, and chromatographic retention times as the analyte. [] These shared properties allow researchers to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of Posaconazole quantification in complex matrices like plasma. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.